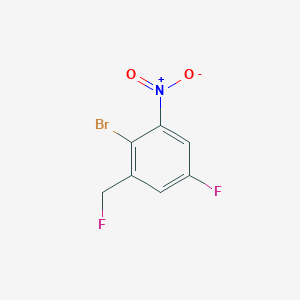

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, featuring bromine, fluorine, fluoromethyl, and nitro functional groups.

Méthodes De Préparation

The synthesis of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of fluorobenzene derivatives in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve efficient production .

Analyse Des Réactions Chimiques

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene has diverse applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of anti-inflammatory agents and other pharmaceuticals.

Agrochemicals: It serves as a precursor for the synthesis of various agrochemical compounds.

Materials Science: The compound is utilized in the development of materials for electronic devices due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene involves its interaction with specific molecular targets. In pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound .

Comparaison Avec Des Composés Similaires

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-4-fluorobenzene: Lacks the nitro and fluoromethyl groups, making it less reactive in certain chemical reactions.

4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but without the fluoromethyl group, affecting its reactivity and applications.

1-Bromo-2-fluoro-6-fluoromethyl-4-nitrobenzene: A closely related compound with similar functional groups but different substitution patterns, leading to variations in chemical behavior.

Activité Biologique

1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of multiple halogen atoms and a nitro group, suggests potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrF3N2O2. The presence of bromine and fluorine atoms contributes to the compound's lipophilicity and metabolic stability, factors that are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic processes.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that affect cell proliferation and apoptosis.

- Nucleic Acid Interaction : The nitro group may facilitate interactions with DNA or RNA, potentially leading to mutagenic or cytotoxic effects.

Toxicity Profile

A comprehensive understanding of the toxicity associated with this compound is essential for evaluating its safety for use in research and potential therapeutic applications.

Acute Toxicity Studies

Acute toxicity studies reveal important insights into the compound's safety profile:

| Study Type | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |

|---|---|---|---|---|

| Oral Lethality Study | Gavage | 1000 - 5000 | Tremors, weight loss, mortality | NTP (2005) |

| Inhalation Toxicity Study | Whole-body exposure | 7.1 - 26 mg/L | Lethargy, tremors, respiratory distress | Haskell Laboratories (1985a) |

The median lethal dose (LD50) was found to be approximately 2700 mg/kg for oral administration, indicating moderate acute toxicity .

Case Studies and Research Findings

Recent studies have explored the biological implications of fluorinated compounds similar to this compound. For instance:

- Histone Deacetylase Inhibition : Research has indicated that fluorinated derivatives can enhance the potency of histone deacetylase inhibitors (HDACis), which are crucial in cancer therapy . This suggests that the fluorination pattern in compounds like this compound could lead to improved therapeutic efficacy.

- Cytotoxicity Against Cancer Cells : Studies have shown that fluorinated compounds exhibit selective cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new pharmaceuticals targeting metabolic disorders or cancers.

- Chemical Probes : The compound can serve as a chemical probe in biochemical assays to study specific biological pathways.

Propriétés

IUPAC Name |

2-bromo-5-fluoro-1-(fluoromethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-7-4(3-9)1-5(10)2-6(7)11(12)13/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWDPGOOWDLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CF)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.